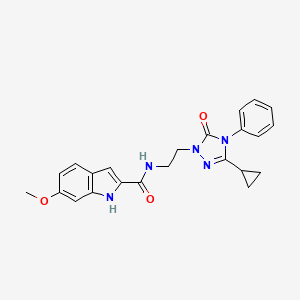
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a synthetic compound that incorporates a 1,2,4-triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N6O2, with a molecular weight of approximately 366.42 g/mol. The structure features a triazole ring, an indole moiety, and a carboxamide functional group, which contribute to its pharmacological properties.
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Triazole derivatives have shown effectiveness against various fungal pathogens. In studies, compounds similar to our target compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.0156 to 0.5 μg/mL against fungi such as Candida albicans and Aspergillus fumigatus .
- Antibacterial Activity : The compound's structure suggests potential antibacterial activity against Gram-positive and Gram-negative bacteria. A related study reported that triazole derivatives had potent activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than traditional antibiotics like ampicillin .
Anticancer Activity
The indole scaffold is known for its anticancer properties. Research indicates that indole-based compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Preliminary studies suggest that the target compound may exhibit similar anticancer effects due to its structural components.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The triazole ring can act as a potent inhibitor of enzymes involved in fungal cell wall synthesis and bacterial DNA replication.
- Receptor Interaction : The indole moiety may interact with various biological receptors, influencing signaling pathways associated with cancer progression.
- Membrane Permeability : The presence of the cyclopropyl group may enhance the compound's lipophilicity, improving its ability to penetrate cell membranes and exert its effects intracellularly.
Research Findings and Case Studies
Propiedades
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-31-18-10-9-16-13-20(25-19(16)14-18)22(29)24-11-12-27-23(30)28(17-5-3-2-4-6-17)21(26-27)15-7-8-15/h2-6,9-10,13-15,25H,7-8,11-12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTSOESASUDPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCN3C(=O)N(C(=N3)C4CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














